molecular formula C15H24N6O2 B12231940 N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B12231940
M. Wt: 320.39 g/mol
InChI Key: CHEBZUQOKMTQLQ-UHFFFAOYSA-N
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Description

N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a piperazine moiety, and a pyrrolidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the piperazine and pyrrolidine moieties. Common reagents used in these reactions include acetic anhydride, methylpiperazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide: shares similarities with other pyrazole-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

IUPAC Name

N-[1-[1-(4-methylpiperazine-1-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide

InChI

InChI=1S/C15H24N6O2/c1-12(22)17-13-9-16-21(10-13)14-3-4-20(11-14)15(23)19-7-5-18(2)6-8-19/h9-10,14H,3-8,11H2,1-2H3,(H,17,22)

InChI Key

CHEBZUQOKMTQLQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)N3CCN(CC3)C

Origin of Product

United States

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